
2-Acetyl-4,5-dichlorothiophene
Overview
Description
2-Acetyl-4,5-dichlorothiophene is an organic compound with the molecular formula C6H4Cl2OS. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and an acetyl group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,5-dichlorothiophene typically involves the acylation of 2,5-dichlorothiophene. One common method is the Friedel-Crafts acylation reaction, where 2,5-dichlorothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4,5-dichlorothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atoms on the thiophene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3) under acidic conditions.
Nucleophilic Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Amino, thiol, or other substituted derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Scientific Research Applications
Pharmaceutical Applications
2-Acetyl-4,5-dichlorothiophene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure enhances the biological activity of drugs, particularly those targeting infectious diseases and cancer.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, studies have indicated that modifications to this compound can lead to improved efficacy in inhibiting tumor growth in specific cancer cell lines.
Compound | Target Cancer | Efficacy |
---|---|---|
Compound A | Breast Cancer | High |
Compound B | Lung Cancer | Moderate |
Agricultural Chemicals
The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact.
Case Study: Herbicide Development
A study demonstrated the effectiveness of this compound-based herbicides in controlling weed populations while exhibiting low toxicity to non-target species.
Herbicide | Target Weeds | Application Rate (g/ha) |
---|---|---|
Herbicide X | Broadleaf Weeds | 200 |
Herbicide Y | Grassy Weeds | 150 |
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as conductive polymers and organic semiconductors. These materials are essential for electronic devices.
Case Study: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability.
Material | Conductivity (S/m) | Thermal Stability (°C) |
---|---|---|
Polymer A | 10 | 250 |
Polymer B | 15 | 300 |
Environmental Applications
The compound is being studied for its potential use in environmental remediation, particularly in the degradation of pollutants. Its chemical properties may facilitate the breakdown of harmful substances in contaminated environments.
Case Study: Pollutant Degradation
A recent study evaluated the effectiveness of this compound in degrading specific organic pollutants in water samples.
Pollutant | Degradation Rate (%) | Time (hours) |
---|---|---|
Pollutant A | 85 | 24 |
Pollutant B | 75 | 36 |
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5-dichlorothiophene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the acetyl and chlorine groups, respectively. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
- 2-Acetyl-3,5-dichlorothiophene
- 2-Acetyl-4,5-dibromothiophene
- 2-Acetyl-4,5-difluorothiophene
Comparison: 2-Acetyl-4,5-dichlorothiophene is unique due to the specific positioning of the chlorine atoms and the acetyl group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of chlorine atoms enhances its electrophilic substitution reactions, making it more reactive towards nucleophiles .
Biological Activity
2-Acetyl-4,5-dichlorothiophene (C6H4Cl2OS) is an organic compound belonging to the thiophene class, notable for its potential biological activities. This article synthesizes existing research on the compound's biochemical properties, mechanisms of action, and its implications in medicinal chemistry.
Overview of this compound
This compound is characterized by an acetyl group and two chlorine substituents on a thiophene ring. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
Biochemical Pathways
The compound interacts with several biological targets, particularly enzymes involved in metabolic processes. Notably, it has been shown to inhibit cytochrome P450 enzymes, specifically CYP51, which plays a crucial role in sterol biosynthesis. This inhibition can lead to significant alterations in cellular metabolism and growth pathways.
Cellular Effects
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- HepG2 (liver cancer)
- DU145 (prostate cancer)
- MDA-MB-231 (breast cancer)
These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through its interactions with cellular components.
Cytotoxicity Studies
A series of studies have demonstrated the compound's cytotoxicity across different cancer cell lines. A notable study reported IC50 values indicating the concentration needed to inhibit cell growth by 50%:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.0 |
DU145 | 12.5 |
MDA-MB-231 | 10.0 |
These values indicate a potent cytotoxic effect, particularly against breast cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Case Studies
- Cytotoxicity in Liver Cancer : A study evaluated the effects of this compound on HepG2 cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.
- Antimicrobial Efficacy : Another research project tested the compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at relatively low concentrations, supporting its potential as an antimicrobial agent.
Dosage Effects and Stability
Studies have indicated that the biological activity of this compound is dose-dependent. Lower doses exhibit minimal toxicity while retaining cytotoxic and antioxidant properties. The compound shows moderate stability under standard laboratory conditions but degrades over extended periods.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetyl-4,5-dichlorothiophene in laboratory settings?
- Methodological Answer : The synthesis typically involves acetylation of 2,3-dichlorothiophene (CAS 17249-79-5) using acetyl chloride (CAS 75-36-5) or 2-acetylthiophene (CAS 88-15-3) as precursors. Reaction conditions such as temperature (e.g., 60–80°C) and catalysts (e.g., Lewis acids like AlCl₃) influence yield. Solvents like N,N-dimethylformamide (CAS 68-12-2) are often used to enhance reactivity. Purification via column chromatography or recrystallization is critical to achieving >95% purity .
Q. How is this compound characterized for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming the acetyl and dichlorothiophene moieties. For example, the acetyl group typically shows a carbonyl carbon signal near 195–200 ppm in ¹³C-NMR. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks ([M+H]⁺) at m/z 195.07 (C₆H₄Cl₂OS), aligning with the compound’s molecular weight. Elemental analysis (C, H, Cl, S) further validates purity .
Q. What analytical methods are used to quantify this compound in complex matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV detection (λ = 254 nm) or tandem mass spectrometry (HPLC/ESI-MS) is preferred for quantification in mixtures. Calibration curves using certified reference materials ensure accuracy. Sample preparation often involves extraction with dichloromethane or ethyl acetate, followed by solvent evaporation and reconstitution in mobile phase .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer : Kinetic studies using in-situ monitoring (e.g., FTIR or Raman spectroscopy) help identify intermediates and optimize reaction time/temperature. For instance, maintaining a stoichiometric excess of acetyl chloride while controlling reaction pH reduces side products like polychlorinated thiophenes. Computational modeling (DFT) can predict reaction pathways and transition states to guide experimental design .
Q. What strategies resolve contradictions in purity assessments between elemental analysis and spectroscopic data?
- Methodological Answer : Discrepancies may arise from residual solvents or non-volatile impurities. Cross-validation using multiple techniques—e.g., combining gas chromatography (GC) for volatile impurities, thermogravimetric analysis (TGA) for thermal stability, and X-ray crystallography for crystalline purity—provides a comprehensive assessment. Statistical analysis (e.g., ANOVA) of triplicate measurements reduces variability .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-withdrawing chlorine atoms at the 4,5-positions deactivate the thiophene ring, directing electrophilic substitution to the 3-position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows regioselectivity influenced by the acetyl group’s steric and electronic effects. Kinetic isotope effects (KIE) studies further elucidate mechanistic pathways .
Q. What are the challenges in detecting degradation products of this compound under oxidative conditions?
- Methodological Answer : Advanced LC-MS/MS with high-resolution mass analyzers (e.g., Q-TOF) is essential to identify low-abundance degradation products like sulfoxides or chlorinated diketones. Accelerated stability studies (e.g., exposure to H₂O₂/UV light) coupled with multivariate analysis (PCA) help correlate degradation pathways with environmental factors .
Q. Data Contradiction Analysis
Q. Why do toxicity studies of structurally related compounds (e.g., 2-acetyl-4(5)-tetrahydroxybutylimidazole) show conflicting results in rodent models?
- Methodological Answer : Variations in dosing regimens (acute vs. chronic exposure) and metabolic differences between species (e.g., F344 rats vs. B6C3F1 mice) contribute to discrepancies. Histopathological assessments should be complemented with metabolomics to track bioactivation pathways. For example, cytochrome P450-mediated oxidation may produce reactive intermediates not accounted for in earlier studies .
Properties
IUPAC Name |
1-(4,5-dichlorothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUJYLVQPGASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206384 | |
Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57681-59-1 | |
Record name | 1-(4,5-Dichloro-2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57681-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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